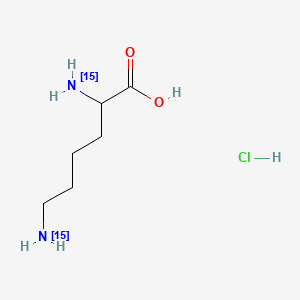
DL-Lysine-15N2 (hydrochloride)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
DL-Lysine-15N2 (hydrochloride), also known as (±)-2,6-Diaminocaproic acid-15N2 hydrochloride, is a compound where the lysine molecule is labeled with nitrogen-15 isotopes. This compound is a racemic mixture of D-Lysine and L-Lysine. Lysine is an α-amino acid that plays a crucial role in the biosynthesis of proteins .
Vorbereitungsmethoden
The preparation of DL-Lysine-15N2 (hydrochloride) involves the racemization of chiral lysine salts. One method includes dissolving chiral lysine salt in an acetic acid water solution, adding salicylaldehyde or benzaldehyde as a catalyst, and heating the mixture to induce racemization. After racemization, solvents are removed through vacuum distillation, and the residual solid is washed with ethanol to obtain DL-Lysine salt. The salt is then removed using an ion exchange column, followed by concentration and decoloration to yield DL-Lysine-15N2 (hydrochloride) with high purity .
Analyse Chemischer Reaktionen
DL-Lysine-15N2 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Wissenschaftliche Forschungsanwendungen
DL-Lysine-15N2 (hydrochloride) has a wide range of applications in scientific research:
Chemistry: Used as a tracer in quantitative analysis due to its stable isotope labeling.
Biology: Plays a role in protein biosynthesis studies.
Medicine: Utilized in pharmacokinetic studies to understand drug metabolism and distribution.
Industry: Employed in the production of labeled compounds for various industrial applications
Wirkmechanismus
The mechanism of action of DL-Lysine-15N2 (hydrochloride) involves its incorporation into proteins during biosynthesis. The nitrogen-15 label allows for the tracking and quantification of these proteins in various biological systems. This compound can also influence the pharmacokinetics and metabolic profiles of drugs by acting as a stable isotope tracer .
Vergleich Mit ähnlichen Verbindungen
DL-Lysine-15N2 (hydrochloride) is unique due to its nitrogen-15 labeling, which distinguishes it from other lysine derivatives. Similar compounds include:
L-Lysine-15N2 hydrochloride: Labeled with nitrogen-15 but not a racemic mixture.
L-Lysine-13C6,15N2 hydrochloride: Labeled with both carbon-13 and nitrogen-15 isotopes.
L-Arginine-15N4 hydrochloride: Another amino acid labeled with nitrogen-15
This comprehensive overview should provide a solid understanding of DL-Lysine-15N2 (hydrochloride) and its significance in various fields
Eigenschaften
Molekularformel |
C6H15ClN2O2 |
|---|---|
Molekulargewicht |
184.63 g/mol |
IUPAC-Name |
2,6-bis(15N)(azanyl)hexanoic acid;hydrochloride |
InChI |
InChI=1S/C6H14N2O2.ClH/c7-4-2-1-3-5(8)6(9)10;/h5H,1-4,7-8H2,(H,9,10);1H/i7+1,8+1; |
InChI-Schlüssel |
BVHLGVCQOALMSV-DJNWEVRFSA-N |
Isomerische SMILES |
C(CC[15NH2])CC(C(=O)O)[15NH2].Cl |
Kanonische SMILES |
C(CCN)CC(C(=O)O)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


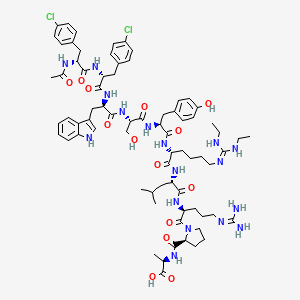

![2-chloro-N-[(3R)-1-(4-morpholin-4-ylbenzoyl)piperidin-3-yl]-N-phenylacetamide](/img/structure/B12365511.png)
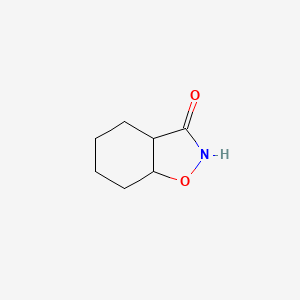
![N-(4,5-difluorocyclohexa-1,5-dien-1-yl)-3-[6-[4-(3-methoxyphenyl)piperazin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanamide](/img/structure/B12365533.png)
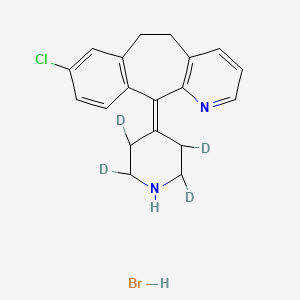
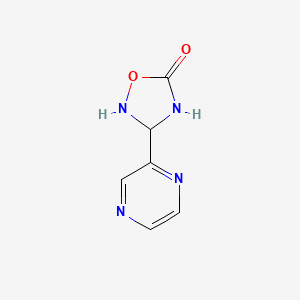
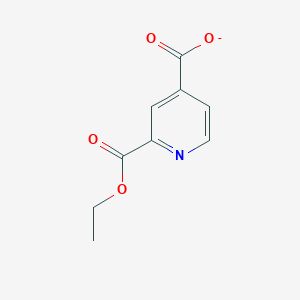
![N-[(1R)-1-[3-(difluoromethyl)-2-methylphenyl]ethyl]-4-methyl-7-piperazin-1-ylpyrido[3,4-d]pyridazin-1-amine](/img/structure/B12365546.png)
![Sodium;4-[4-[[2-methyl-4-(4-methylphenyl)sulfonyloxyphenyl]diazenyl]anilino]-3-nitrobenzenesulfonate](/img/structure/B12365547.png)
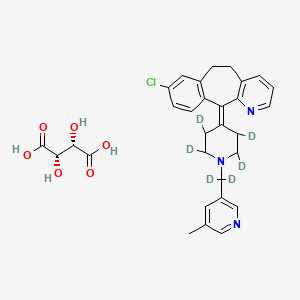
![N-[3-[2-[4-(2-acetamidoethoxy)anilino]quinazolin-6-yl]-4-methylphenyl]-3-(trifluoromethyl)benzamide](/img/structure/B12365556.png)


